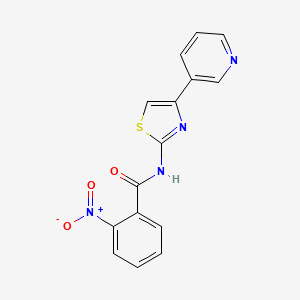

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

The compound's structural analysis reveals significant insights into its crystallographic properties and molecular interactions. Research on similar structures indicates the importance of dihedral angles between pyridine and benzamide rings, showcasing intra and intermolecular hydrogen bonding and aromatic π-π interactions. These structural features contribute to understanding the compound's solid-state architecture and interaction potential, essential for material science and molecular engineering applications (Huaqin Zheng et al., 2012).

Synthetic Methodologies and Process Optimization

Efficient synthesis and process optimization of compounds containing the 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide structure are pivotal for pharmaceutical and chemical research. Studies illustrate various synthetic routes, emphasizing mild conditions, convenient operations, and improved yields. These methodologies are vital for the scalable production of related compounds, contributing to the development of new drugs and materials (Gong Ping, 2007).

Antimicrobial and Antitumor Activities

Research into compounds with similar structures has uncovered their potential antimicrobial and antitumor activities. These findings suggest that modifications in the thiazole ring and benzamide moiety can lead to compounds with significant biological activities, making them promising candidates for the development of new therapeutic agents. Such studies are crucial for the discovery of novel drugs with enhanced efficacy and specificity (Masao Yoshida et al., 2005).

Quantum Mechanical and QSAR Studies

Quantitative structure-activity relationship (QSAR) and quantum mechanical studies provide a deeper understanding of the molecular properties and activity profiles of compounds. By applying these computational approaches, researchers can predict the biological activity of new compounds, guiding the design of molecules with desired therapeutic effects. This computational research facilitates the efficient screening and optimization of drug candidates, reducing the need for extensive laboratory experiments (N. Al-Masoudi et al., 2011).

Antiparasitic Mechanisms and Drug Modification

Investigations into thiazolides, including compounds structurally related to this compound, reveal their broad-spectrum antiparasitic activity. These studies highlight the compound's action mechanisms and the impact of modifications on its activity. Understanding these mechanisms is crucial for the development of new antiparasitic agents, offering insights into tackling resistance and improving drug efficacy (M. Esposito et al., 2005).

Propriétés

IUPAC Name |

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(11-5-1-2-6-13(11)19(21)22)18-15-17-12(9-23-15)10-4-3-7-16-8-10/h1-9H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGJSGMNCHEOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330304 |

Source

|

| Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477544-85-7 |

Source

|

| Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/no-structure.png)

![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)

![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)